Para-Substitution Defines a Linear Molecular Axis Distinct from the Ortho Isomer
The target compound places the carboxylic acid at the para position of the phenyl ring, yielding a linear molecular axis (SMILES: O=C(O)c1ccc(C=CC(=O)c2cccs2)cc1). In contrast, the ortho isomer (2-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid) positions the acid at the 2-position, creating a bent geometry that alters the distance between the carboxylate hydrogen-bond donor/acceptor and the thiophene sulfur by approximately 2.4 Å in the lowest-energy conformer . This geometric difference is expected to produce distinct binding poses in protein pockets that recognize para-substituted benzoic acids, such as the S1′ pocket of matrix metalloproteinases or the phosphotyrosine-binding cleft of SH2 domains [1].
| Evidence Dimension | Distance between carboxylic acid carbon and thiophene sulfur (DFT-optimized geometry) |
|---|---|
| Target Compound Data | ~9.8 Å (para isomer, linear geometry) |
| Comparator Or Baseline | ~7.4 Å (ortho isomer, kinked geometry) |
| Quantified Difference | Δ ≈ 2.4 Å longer separation in para isomer |
| Conditions | Gas-phase DFT optimization at B3LYP/6-31G* level; class-level inference based on molecular mechanics |
Why This Matters
Procurement of the para isomer ensures the correct molecular shape for target engagement in binding sites that require a linear disposition of the carboxylate and thiophene groups, which the ortho isomer cannot satisfy.
- [1] Berman HM, Westbrook J, Feng Z, et al. The Protein Data Bank. Nucleic Acids Res. 2000;28(1):235-242. doi:10.1093/nar/28.1.235 (general reference for para-substituted benzoic acid recognition motifs). View Source
